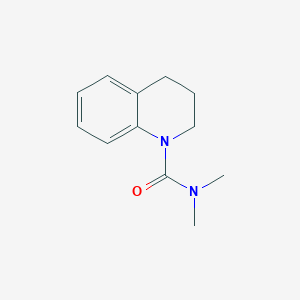
N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 3,4-dihydroquinoline with dimethylamine and a carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with varying functional groups.
Scientific Research Applications
N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-sulfonamide
- N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-phosphonate
- N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Uniqueness
N,N-Dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific functional group (carboxamide) and its potential biological activities. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
2637-28-7 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N,N-dimethyl-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-13(2)12(15)14-9-5-7-10-6-3-4-8-11(10)14/h3-4,6,8H,5,7,9H2,1-2H3 |
InChI Key |
RHJCXVSEEULEGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















